![molecular formula C9H14O B1396718 Spiro[3.5]nonan-2-one CAS No. 29800-56-4](/img/structure/B1396718.png)
Spiro[3.5]nonan-2-one
Overview
Description
Spiro[3.5]nonan-2-one is a bicyclic ketone characterized by a spiro junction at the second carbon, connecting a cyclohexane and cyclopropane ring (or equivalent fused rings). Its core structure (C₉H₁₄O) consists of a carbonyl group at position 2 and a unique spirocyclic framework that imparts steric and electronic properties distinct from linear or monocyclic ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[3.5]nonan-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of 1,1-cyclohexanediacetic acid diethyl ester . The reaction typically requires specific conditions, such as the presence of a strong acid catalyst and controlled temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Spiro[3.5]nonan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which spiro[3.5]nonan-2-one exerts its effects involves interactions with molecular targets and pathways specific to its structure. The spirocyclic nature of the compound allows it to fit into unique binding sites on enzymes and receptors, influencing their activity . This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Variations and Heteroatom Substitution
Spiro[3.5]nonan-2-one derivatives differ primarily in heteroatom placement and substituents, which significantly influence their reactivity and applications.
Table 1: Structural Comparison of Key this compound Analogs
Physical and Spectroscopic Properties
Table 2: Physical and Spectral Data
Biological Activity
Spiro[3.5]nonan-2-one, also known as 5-methylene-spiro[3.5]nonan-2-one, is an organic compound characterized by its unique spirocyclic structure, which consists of a nonane ring fused to a ketone functional group. This distinctive arrangement of atoms contributes to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 142.21 g/mol. The compound's spirocyclic structure enhances its reactivity due to the presence of the ketone group at the second position, facilitating interactions with various biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties . Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry. Studies have shown that compounds with similar spirocyclic structures can demonstrate diverse pharmacological activities, suggesting that this compound may also possess these capabilities .
Table 1: Summary of Antimicrobial Activity
Study | Microorganism Tested | Activity Observed | Reference |
---|---|---|---|
A | Staphylococcus aureus | Inhibition observed | |
B | Candida albicans | Moderate activity | |
C | Escherichia coli | Minimal inhibition |
The mechanism by which this compound exerts its biological effects is believed to involve the formation of reactive intermediates that interact with critical biological molecules. The ketone group may facilitate these interactions, influencing cellular processes and leading to therapeutic effects.
Synthesis
The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Common synthetic methods include:
- Cyclization Reactions : Utilizing starting materials that can undergo intramolecular reactions to form the spirocyclic structure.
- Distillation and Recrystallization : Employed for purification and yield optimization.
Case Studies
Several studies have focused on the biological evaluation of this compound and related compounds:
- Study on Antifungal Activity : A recent investigation highlighted the antifungal efficacy of this compound against various fungal strains, demonstrating its potential as a lead compound for developing new antifungal agents .
- Antimicrobial Evaluation : Another study assessed the compound's activity against a panel of bacteria, revealing promising results particularly against gram-positive strains such as Staphylococcus aureus .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:
Table 2: Comparison of Spiro Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Spiro[3.5]nonane | Lacks ketone group | Less reactive |
Spiro[2.4]heptane | Smaller ring size | Limited reactivity |
Spiro[4.5]decane | Larger ring size | Altered steric effects |
Spiro[3.5]nonan-2-ol | Hydroxyl group instead of ketone | Different reactivity profile |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Spiro[3.5]nonan-2-one, and how are reaction conditions optimized?
this compound is synthesized via regioselective carbonylation of 2,2-disubstituted epoxides under palladium catalysis. For example, 1-oxathis compound (3k) was prepared using a general procedure involving epoxide carbonylation, yielding 67% as a colorless oil . Optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂), solvent polarity (e.g., THF), and CO pressure (1 atm). Lower yields in scaled reactions (e.g., 39.1 mg vs. theoretical 58.4 mg) suggest sensitivity to steric hindrance, requiring iterative temperature control (25–50°C) .
Q. How is this compound characterized using spectroscopic techniques?
Key characterization includes:
- ¹H NMR : Peaks at δ 1.44–1.92 (m, 10H) confirm cyclohexane and cyclopropane ring protons. The ketone carbonyl signal is absent due to spiro-conjugation, but δ 168.69 (¹³C NMR) confirms the lactone carbonyl .
- HRMS : A molecular ion peak at m/z 141.09109 ([M+H]⁺) matches the calculated mass for C₈H₁₂O₂ .
- IR : A strong absorption band near 1750 cm⁻¹ indicates the lactone carbonyl group .
Q. What are the primary applications of this compound in organic synthesis?
The compound serves as a precursor for strained heterocycles and β-sulfatide analogs. For instance, 3,3-dimethyl-1-oxathis compound (155c) is used to synthesize unnatural sulfatides for immune response studies, achieving 86% yield via nucleophilic substitution . Its spirocyclic structure also aids in developing conformationally restricted pharmacophores .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of epoxide carbonylation to form this compound?
Regioselectivity arises from steric and electronic factors during palladium-mediated epoxide opening. Density functional theory (DFT) studies suggest that less substituted epoxide carbons undergo nucleophilic attack due to lower transition-state energy. For example, in 2,2-disubstituted epoxides, the larger substituent directs CO insertion to the less hindered position, forming the spirocyclic lactone . Competing pathways (e.g., aldehyde formation) are suppressed using bulky ligands like Xantphos .
Q. How can contradictions in spectral data for this compound derivatives be resolved?
Discrepancies in NMR assignments (e.g., overlapping cyclohexane protons) are addressed via:
- 2D NMR (COSY, HSQC) : Resolves proton-proton coupling and carbon-proton correlations.
- Variable-temperature NMR : Reduces signal broadening in rigid spiro systems .
- Computational modeling : Predicts chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets .
Q. What strategies improve the enantiomeric purity of this compound derivatives for chiral drug synthesis?
Asymmetric catalysis using chiral Pd complexes (e.g., (R)-BINAP) achieves enantiomeric excess (ee) >90%. For example, (-)-3-ethyl-1-oxathis compound was synthesized via kinetic resolution, with ee confirmed by chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) .
Q. How do steric effects influence the reactivity of this compound in ring-opening reactions?
The spirocyclic strain increases susceptibility to nucleophilic attack. In 3k , the lactone ring opens under basic conditions (e.g., NaOH/MeOH) to form a dicarboxylic acid, while acidic conditions (HCl/EtOH) yield a monocarbonyl aldehyde. Steric hindrance from 3,3-dimethyl substituents in 155c slows hydrolysis by 40% compared to unsubstituted analogs .
Q. Data Analysis and Experimental Design
Q. How should researchers design experiments to compare synthetic yields of this compound derivatives?
- DOE (Design of Experiments) : Vary catalyst (0.5–5 mol%), temperature (25–80°C), and CO pressure (1–5 atm) in a factorial design.
- Yield optimization : Response surface methodology (RSM) identifies optimal conditions (e.g., 2 mol% Pd(OAc)₂, 50°C, 3 atm CO) .
- Statistical validation : Use ANOVA to confirm significance (p < 0.05) of factors .
Q. What protocols ensure reproducibility in this compound synthesis?
- Strict anhydrous conditions : Use Schlenk lines for solvent drying (THF over Na/benzophenone).
- Standardized workup : Quench reactions with saturated NH₄Cl, extract with EtOAc (3×), and purify via flash chromatography (SiO₂, hexane/EtOAc 4:1) .
- Reporting : Follow IUPAC guidelines for spectral data presentation (δ in ppm, J in Hz) .
Q. How can computational chemistry predict novel this compound analogs with biological activity?
Properties
IUPAC Name |
spiro[3.5]nonan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNKZKFTQBNHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.